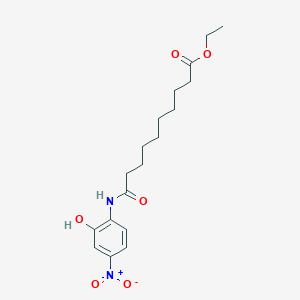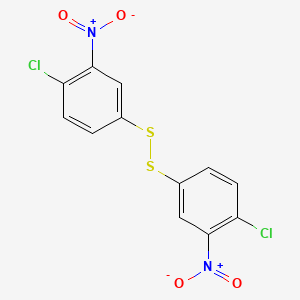
Bis(4-chloro-3-nitrophenyl) disulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chloro-3-nitrophenyl) disulphide is an organic compound with the molecular formula C12H6Cl2N2O4S2 It is characterized by the presence of two 4-chloro-3-nitrophenyl groups connected by a disulphide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(4-chloro-3-nitrophenyl) disulphide can be synthesized through the oxidation of 4-chlorophenylthiol. This reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired disulphide compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the microwave-assisted reaction between elemental sulfur and 1-chloro-4-iodobenzene in the presence of a catalyst like copper oxide nanopowder . This method offers advantages in terms of reaction speed and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-chloro-3-nitrophenyl) disulphide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can break the disulphide bond, yielding thiol derivatives.
Substitution: The nitro and chloro groups on the phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like triarylbismuthanes and dialkoxybenzoic acids are employed in substitution reactions.
Major Products
Oxidation: Sulfonyl chlorides.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Bis(4-chloro-3-nitrophenyl) disulphide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulphide bonds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Bis(4-chloro-3-nitrophenyl) disulphide involves its ability to form and break disulphide bonds. This property is crucial in various biochemical processes, including protein folding and stabilization. The compound can interact with thiol groups in proteins, leading to the formation of disulphide bridges that affect protein structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-chlorophenyl) disulphide: Similar in structure but lacks the nitro groups.
Bis(4-nitrophenyl) disulphide: Similar but lacks the chloro groups
Uniqueness
Bis(4-chloro-3-nitrophenyl) disulphide is unique due to the presence of both chloro and nitro groups on the phenyl rings.
Propriétés
Numéro CAS |
35964-48-8 |
|---|---|
Formule moléculaire |
C12H6Cl2N2O4S2 |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
1-chloro-4-[(4-chloro-3-nitrophenyl)disulfanyl]-2-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O4S2/c13-9-3-1-7(5-11(9)15(17)18)21-22-8-2-4-10(14)12(6-8)16(19)20/h1-6H |
Clé InChI |
ULMDSBDEJOBOLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15077553.png)
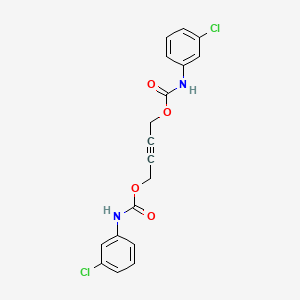


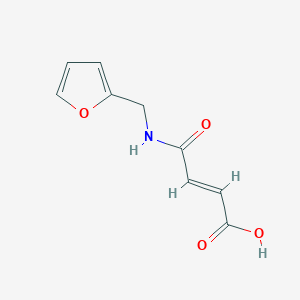
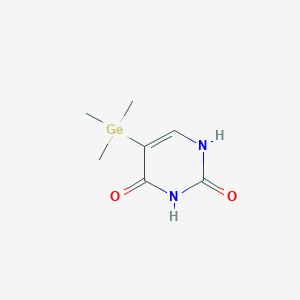
![(5Z)-3-Allyl-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077600.png)
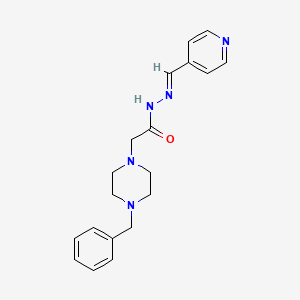
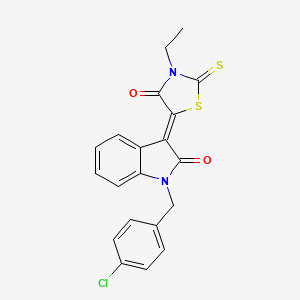


![ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B15077637.png)
